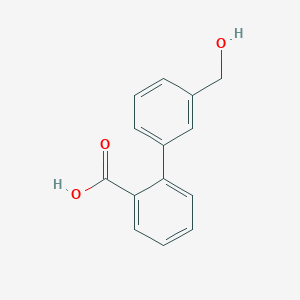

2-(3-Hydroxymethylphenyl)benzoic acid

Descripción general

Descripción

2-(3-Hydroxymethylphenyl)benzoic acid: is a chemical compound with the molecular formula C14H12O3. It is also known as 3-(hydroxymethyl)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxymethyl group at the meta position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. For example, the nitration of benzoic acid using nitric acid and sulfuric acid produces m-nitrobenzoic acid. This intermediate can then be reduced to m-aminobenzoic acid, which is further transformed into the desired this compound through a series of reactions involving hydrolysis and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxybenzoic acid.

Reduction: The compound can be reduced to form 3-(hydroxymethyl)benzyl alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and appropriate solvents.

Major Products

Oxidation: 3-carboxybenzoic acid

Reduction: 3-(hydroxymethyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

2-(3-Hydroxymethylphenyl)benzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

2-(3-Hydroxymethylphenyl)benzoic acid can be compared with other similar compounds, such as:

3-Hydroxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

4-Hydroxybenzoic acid: The hydroxyl group is positioned differently, affecting its chemical behavior and applications.

2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in pain relief and anti-inflammatory medications

Actividad Biológica

Ethyl 4-bromo-2-chloro-6-methylbenzoate is a halogenated benzoate derivative that has gained attention for its diverse biological activities. This compound, characterized by the presence of bromine and chlorine substituents, exhibits significant interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of ethyl 4-bromo-2-chloro-6-methylbenzoate is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms enhance its binding affinity, leading to modulation or inhibition of target proteins. This interaction can influence various biochemical pathways, including those involved in inflammation and microbial resistance.

Anti-inflammatory Activity

Research indicates that ethyl 4-bromo-2-chloro-6-methylbenzoate possesses anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

Ethyl 4-bromo-2-chloro-6-methylbenzoate has been observed to inhibit specific enzymes, which is crucial for drug design targeting diseases such as diabetes and cancer. The structural modifications enhance its potency compared to non-halogenated analogs.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Observations |

|---|---|---|

| Ethyl 4-bromo-2-chloro-6-methylbenzoate | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Ethyl 4-bromo-2-chloro-6-methylbenzoate | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Ethyl 4-bromo-2-chloro-6-methylbenzoate | Enzyme inhibition | Higher potency compared to non-halogenated variants |

Pharmacokinetics

The pharmacokinetic profile of ethyl 4-bromo-2-chloro-6-methylbenzoate indicates that it is primarily metabolized in the liver and excreted via urine. Factors such as pH and temperature can affect its stability and reactivity, which are critical considerations for therapeutic applications.

Case Studies

- Anti-inflammatory Model : In a study involving animal models of inflammation, ethyl 4-bromo-2-chloro-6-methylbenzoate was administered, resulting in a significant reduction in inflammatory markers compared to control groups. The study highlighted the compound's potential for developing new anti-inflammatory therapies.

- Antimicrobial Efficacy : A clinical study tested the compound against various bacterial strains, demonstrating effective inhibition of growth in both Staphylococcus aureus and Escherichia coli. These findings support further exploration into its use as an antibacterial agent.

- Enzyme Inhibition Study : Research focused on the compound's effect on specific enzymes related to metabolic pathways in diabetic models showed promising results in lowering blood glucose levels through enzyme modulation.

Propiedades

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCHRURRIFNBRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652115 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-83-6 | |

| Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.